Phosphinic acid, (m-aminophenyl)phenyl-
Description
Phosphinic acid, (m-aminophenyl)phenyl-, is a substituted phosphinic acid derivative with the general structure (C₆H₅)(m-NH₂C₆H₄)P(O)OH. Phosphinic acids (R₁R₂P(O)OH) are characterized by their tetrahedral phosphorus center, which enables versatile chemical reactivity and biological interactions. These features make the compound relevant in medicinal chemistry, particularly as a transition-state analog in enzyme inhibition (e.g., metalloproteases) and as a precursor for prodrug development .
Properties
CAS No. |
108873-83-2 |
|---|---|
Molecular Formula |
C12H12NO2P |
Molecular Weight |
233.20 g/mol |
IUPAC Name |
(3-aminophenyl)-phenylphosphinic acid |
InChI |
InChI=1S/C12H12NO2P/c13-10-5-4-8-12(9-10)16(14,15)11-6-2-1-3-7-11/h1-9H,13H2,(H,14,15) |
InChI Key |
RXPMDUZWXQWWHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC(=C2)N)O |
Origin of Product |
United States |
Preparation Methods
- Phenylphosphinic acid can be synthesized by hydrolyzing phenylphosphonous dichloride with water or an aqueous base. The reaction proceeds as follows:
Hydrolysis of Phenylphosphonous Dichloride (C₆H₅PCl₂): C6H5PCl2+2H2O→C6H5P(O)(OH)+2HCl
Industrial Production:: Phenylphosphinic acid is not commonly produced on an industrial scale. it is available for research purposes.
Chemical Reactions Analysis
Phenylphosphinic acid undergoes various chemical reactions:
Oxidation: It can be oxidized to phenylphosphonic acid (C₆H₅PO₃) using oxidants.
Reduction: Reduction of phenylphosphinic acid yields phenylphosphine (C₆H₅PH₂).
Substitution: It can participate in substitution reactions, such as nucleophilic substitution with alkyl halides.
Common Reagents: Reagents like hydrogen peroxide (H₂O₂) or metal oxidants are used for oxidation reactions.
Scientific Research Applications
Phenylphosphinic acid finds applications in various fields:
Chemistry: Used as a precursor for synthesizing other phosphorus-containing compounds.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its pharmacological properties.
Industry: Limited industrial applications due to its specialized nature.
Mechanism of Action
The exact mechanism of phenylphosphinic acid’s effects depends on its specific application. In biological systems, it may interact with enzymes, receptors, or cellular pathways. Further research is needed to elucidate its precise mechanisms.
Comparison with Similar Compounds
Notes and Limitations
Synthetic Challenges : Regioselective synthesis of the meta isomer may require optimized coupling conditions to avoid para byproducts .
Biological Assay Variability : Activities reported for analogs (e.g., GABA or urease inhibition) depend on assay systems, complicating direct comparisons .
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